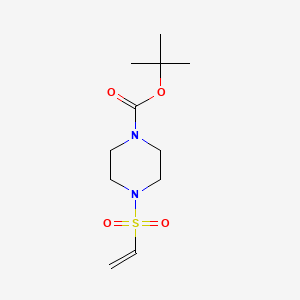
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a vinylsulfonyl group attached to the piperazine ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a vinylsulfonyl reagent. One common method involves the use of vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The vinylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles such as halogens or acids can be used. The reactions are often conducted in the presence of catalysts or under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while addition reactions can produce adducts with new functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes for studying cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The vinylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This covalent modification can affect various cellular pathways and processes, depending on the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the vinylsulfonyl group, which imparts distinct reactivity and biological activity compared to other piperazine derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Propiedades
Fórmula molecular |
C11H20N2O4S |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
tert-butyl 4-ethenylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-5-18(15,16)13-8-6-12(7-9-13)10(14)17-11(2,3)4/h5H,1,6-9H2,2-4H3 |
Clave InChI |
GCUPXKBMHNHMKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















